![molecular formula C13H11NO2 B1614353 6-(2-Methylphenyl)pyridine-2-carboxylic acid CAS No. 887983-38-2](/img/structure/B1614353.png)
6-(2-Methylphenyl)pyridine-2-carboxylic acid
Overview
Description
6-(2-Methylphenyl)pyridine-2-carboxylic acid, also known as 6-MPCA, is an organic chemical compound that is commonly used in scientific research. 6-MPCA is a white solid with a molecular weight of 205.25 g/mol and a melting point of 88-90°C. 6-MPCA can be synthesized from the reaction of 2-methylphenol and pyridine-2-carboxylic acid. It is a versatile chemical that has many scientific applications, such as in drug discovery, chemical synthesis, and as a reagent in biochemical assays.
Scientific Research Applications
Herbicidal Activity
Picolinic acid and picolinate compounds are a remarkable class of synthetic auxin herbicides . In recent years, two new picolinate compounds, halauxifen-methyl (Arylex TM active) and florpyrauxifen-benzyl (Rinskor TM active), have been launched as novel herbicides . Using their structural skeleton as a template, 33 4-amino-3,5-dicholor-6-(5-aryl-substituted-1-pytazolyl)-2-picolinic acid compounds were designed and synthesized for the discovery of compounds with potent herbicidal activity . The compounds were tested for inhibitory activity against the growth of Arabidopsis thaliana roots, and the results demonstrated that the IC 50 value of compound V-7 was 45 times lower than that of the halauxifen-methyl commercial herbicide .
Molecular Docking
Molecular docking analyses revealed that compound V-7 docked with the receptor auxin-signaling F-box protein 5 (AFB5) more intensively than picloram . This suggests that 6-(o-Tolyl)picolinic acid and its derivatives could be used in the development of new drugs or therapeutic agents.
Synthetic Auxin Herbicides
Herbicidal tests of the new compounds indicated that compound V-8 exhibited better post-emergence herbicidal activity than picloram at a dosage of 300 gha −1, and it was also safe for corn, wheat, and sorghum at this dosage . These results demonstrated that 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid compounds could be used as potential lead structures in the discovery of novel synthetic auxin herbicides .
Mechanism of Action
Target of Action
The primary target of 6-(o-Tolyl)picolinic acid, also known as 6-(2-Methylphenyl)picolinic acid or 6-(2-Methylphenyl)pyridine-2-carboxylic acid, is zinc finger proteins (ZFPs) . ZFPs are involved in various biological processes, including viral replication and packaging, as well as normal cell homeostatic functions .
Mode of Action
6-(o-Tolyl)picolinic acid interacts with its targets, the ZFPs, by binding to them in a way that changes their structures and disrupts zinc binding, thereby inhibiting their function . This interaction results in the disruption of the normal functioning of ZFPs, which can have significant effects on the processes they are involved in .
Biochemical Pathways
6-(o-Tolyl)picolinic acid is a catabolite of the amino acid tryptophan through the kynurenine pathway . It has been implicated in a variety of neuroprotective, immunological, and anti-proliferative effects . The compound’s action on ZFPs can affect these pathways and their downstream effects .
Pharmacokinetics
6-(o-Tolyl)picolinic acid is a pyridine carboxylate metabolite of tryptophan . It is produced in the body on a daily basis through the breakdown of tryptophan
Result of Action
The molecular and cellular effects of 6-(o-Tolyl)picolinic acid’s action include its anti-infective and immunomodulatory roles through its role in zinc transport . It has been shown to be an anti-viral in vitro and in vivo .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 6-(o-Tolyl)picolinic acid. For example, it is considered hazardous for the environment and human health . A Gram-positive bacterium, Rhodococcus sp. PA18, has been isolated which aerobically utilizes 6-(o-Tolyl)picolinic acid as a source of carbon and energy , suggesting potential bioremediation applications.
properties
IUPAC Name |
6-(2-methylphenyl)pyridine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c1-9-5-2-3-6-10(9)11-7-4-8-12(14-11)13(15)16/h2-8H,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWXIZKKZMJFOMM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC(=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20647072 | |
Record name | 6-(2-Methylphenyl)pyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20647072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2-Methylphenyl)pyridine-2-carboxylic acid | |
CAS RN |
887983-38-2 | |
Record name | 6-(2-Methylphenyl)pyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20647072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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